molecular formula C12H22O B1600990 (Z,Z)-3,6-Dodecadien-1-ol CAS No. 29125-78-8

(Z,Z)-3,6-Dodecadien-1-ol

Cat. No.: B1600990
CAS No.: 29125-78-8
M. Wt: 182.30 g/mol
InChI Key: WVTVMLXNKUWGBH-AVQMFFATSA-N
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Description

(3Z,6Z)-Dodecadien-1-ol is an organic compound with the molecular formula C12H22O. It is classified as a fatty alcohol, characterized by a twelve-carbon chain with two double bonds in the cis (Z) configuration at the third and sixth positions, and a primary alcohol group at one end. hmdb.cacontaminantdb.cafoodb.ca This specific structure is crucial to its biological activity, particularly its function as a semiochemical.

Semiochemicals are chemical substances that carry information between organisms. researchgate.net (3Z,6Z)-Dodecadien-1-ol functions as a pheromone, a type of semiochemical that mediates interactions between individuals of the same species. researchgate.netslu.se Its primary role identified in scientific literature is as a trail and aggregation pheromone in several species of termites. researchgate.net For instance, in the fungus-growing termite Odontotermes formosanus, this compound, in conjunction with (3Z)-dodec-3-en-1-ol, plays a vital role in foraging and recruitment. researchgate.net The ratio of these two components can change depending on the specific behavior being displayed by the termites. researchgate.net Research has also identified it as a sex and trail pheromone in the termite species Ancistrotermes pakistanicus. ucr.edu The specificity of its action, influencing critical behaviors such as foraging and reproduction, underscores its importance in the chemical ecology of these insects.

The study of insect pheromones has a rich history, dating back to the observations of naturalists like Jean-Henri Fabre in the 1870s, who deduced that moths communicate using scents undetectable to humans. suterra.com The first insect pheromone, bombykol, was isolated and identified from the silkworm moth in 1959, a landmark achievement that opened the door for the identification of countless other semiochemicals. suterra.comwikipedia.org

The identification of trail pheromones in termites followed this pioneering work. While the broader history of termite trail pheromone discovery involved the identification of compounds like (3Z,6Z,8E)-dodecatrien-1-ol in various species, the specific characterization of (3Z,6Z)-dodecadien-1-ol as a key semiochemical in certain termite species represents a significant advancement in understanding the chemical intricacies of social insect communication. tandfonline.comscielo.sa.cr The development of techniques like the electroantennogram (EAG) in 1957, which measures the electrical response of an insect's antenna to odors, and later, mass spectrometry and nuclear magnetic resonance, have been instrumental in isolating and identifying these compounds with high precision. suterra.comucsf.edu

Academic research on (3Z,6Z)-dodecadien-1-ol spans several disciplines, including organic chemistry, chemical ecology, and entomology. A significant area of investigation has been its synthesis. Researchers have developed stereoselective methods to produce the compound, often involving the reduction of alkynes to Z-alkenes to ensure the correct stereochemistry, which is critical for its biological activity. tandfonline.com

The primary significance of research on this compound lies in its potential applications in pest management. By understanding the chemical signals that termites use to locate food and mates, scientists can devise strategies to disrupt these behaviors. For example, synthetic pheromones can be used in traps to monitor or control pest populations, offering a more targeted and environmentally friendly alternative to broad-spectrum pesticides. scielo.sa.crinsectslimited.com Furthermore, studying the biosynthesis and reception of (3Z,6Z)-dodecadien-1-ol in termites provides fundamental insights into the evolution of chemical communication and social behavior in insects.

Properties

CAS No.

29125-78-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(3E,6E)-dodeca-3,6-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3/b7-6+,10-9+

InChI Key

WVTVMLXNKUWGBH-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCO

Canonical SMILES

CCCCCC=CCC=CCCO

Origin of Product

United States

Elucidating Biological Roles and Ecological Significance of 3z,6z Dodecadien 1 Ol

Pheromonal Functions in Insect Communication

(3Z,6Z)-Dodecadien-1-ol serves as a crucial signaling molecule, primarily functioning as a trail-following pheromone to guide nestmates to food sources and as a sex pheromone to mediate reproductive encounters. This dual functionality highlights the pheromonal parsimony observed in some termite species, where a single compound can elicit different behavioral responses depending on the context and concentration.

Role as a Sex Pheromone

In addition to its function in foraging, (3Z,6Z)-dodecadien-1-ol also plays a vital role in the reproduction of certain termite species, acting as a sex pheromone to attract mates.

The identification of (3Z,6Z)-dodecadien-1-ol as a sex pheromone has been established in the following species:

Ancistrotermes pakistanicus : In this species, (3Z,6Z)-dodeca-3,6-dien-1-ol functions as a sex pheromone for male alates. hebmu.edu.cndokumen.pub While it induces trail-following in male alates at low concentrations (1-10 pg/cm), it elicits sexual attraction at higher concentrations of approximately 1 ng. dokumen.pub

Reticulitermes santonensis : The major component of the sex pheromone in Reticulitermes santonensis has been identified as (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol. frontiersin.org There is no clear evidence that (3Z,6Z)-dodecadien-1-ol serves this function.

Cornitermes bequaerti : The sex pheromone identified in female alates of Cornitermes bequaerti is (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. frontiersin.orgdntb.gov.ua

Pheromonal Roles of (3Z,6Z)-Dodecadien-1-ol in Different Castes of Ancistrotermes pakistanicus
CasteBehavior ElicitedConcentration
Male AlateTrail-Following1-10 pg/cm
Sexual Attraction~1 ng
Quantitative and Context-Dependent Sexual Attraction

(3Z,6Z)-Dodecadien-1-ol serves as a sex pheromone, and its efficacy in attracting mates is often dependent on both the quantity of the pheromone and the specific context of the interaction. In the termite species Ancistrotermes dimorphus, this compound has been identified as a female sex pheromone that induces tandem-running behavior in males at close distances. science.gov Research has shown that the active quantities for eliciting this response range from 0.01 ng to 10 ng. science.gov

Interestingly, the sexual response to (3Z,6Z)-dodecadien-1-ol can be modulated by the presence of other compounds. For instance, in A. dimorphus, another compound found in the female's sternal gland, (3Z)-dodec-3-en-1-ol, does not elicit a behavioral response at its natural concentration. However, at higher concentrations, it can inhibit the attraction caused by (3Z,6Z)-dodecadien-1-ol. science.gov This suggests a finely tuned system where the quantitative presence of different compounds dictates the behavioral outcome.

In some termite species, what is traditionally known as a trail-following pheromone can also function as a sex attractant, often in a concentration-dependent manner. For example, in Reticulitermes santonensis, (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol elicits trail-following at low concentrations but acts as a sex attractant for males at higher concentrations. researchgate.net This dual-role highlights the context-dependent nature of pheromonal communication, where the quantity of the signal can convey different messages.

Role as an Aggregation Pheromone

(3Z,6Z)-Dodecadien-1-ol has been identified as an aggregation pheromone in several termite species. This function is critical for facilitating communication and maintaining social organization within the colony. In species such as Odontotermes formosanus and Ancistrotermes dimorphus, this compound is utilized to attract workers and promote colony cohesion. The aggregation response helps in gathering nestmates for various collective tasks.

Dual Functionality: Orientation and Recruitment Effects in Social Insects

In the context of foraging, (3Z,6Z)-dodecadien-1-ol demonstrates dual functionality, acting as both an orientation cue and a recruitment signal. In the fungus-growing termite Odontotermes formosanus, this compound, in conjunction with (3Z)-dodec-3-en-1-ol, forms the trail pheromone. researchgate.netplos.org While (3Z)-dodec-3-en-1-ol primarily induces orientation behavior in exploring termites, (3Z,6Z)-dodecadien-1-ol has both an orientation and a recruitment effect, particularly when a food source has been discovered. researchgate.netscience.govfrontiersin.org

The regulation of the trail pheromone in O. formosanus is both quantitative, through the increasing number of workers in the initial stages of foraging, and qualitative, by altering the ratio of the two pheromone components on the sternal gland cuticle of food-collecting workers. researchgate.netscience.gov This dynamic system allows for a more nuanced communication system compared to species where pheromone component ratios are fixed. researchgate.net

Ecological Interactions and Behavioral Modulations

The presence and concentration of (3Z,6Z)-dodecadien-1-ol significantly influence the ecological interactions and behaviors of termites, both within and between species.

Interspecies and Intraspecies Communication Dynamics

While (3Z,6Z)-dodecadien-1-ol is a key component of the trail pheromone in some termite species, other closely related species utilize different compounds. For example, many species in the Rhinotermitidae family, such as those in the genera Reticulitermes and Coptotermes, use (3Z,6Z,8E)-dodecatrien-1-ol as their primary trail pheromone. researchgate.netscielo.brkyoto-u.ac.jp The presence of different, yet structurally similar, pheromones can play a role in species recognition and reproductive isolation. diva-portal.org

Even in species that use the same major pheromone component, minor components can be crucial for species specificity. researchgate.net For instance, in Coptotermes formosanus, (Z,E,E)-dodecatrien-1-ol has been identified as a minor component of the trail pheromone that is not present in Reticulitermes speratus, suggesting it may act as a species-specific factor. nih.gov

Intraspecies communication is highly dependent on the context and the blend of pheromonal components. In O. formosanus, the ratio of (3Z,6Z)-dodecadien-1-ol to (3Z)-dodec-3-en-1-ol changes depending on the foraging behavior, allowing for a more complex information exchange. researchgate.netplos.org

Behavioral Responses to Varying Pheromone Concentrations and Gradients

The concentration of (3Z,6Z)-dodecadien-1-ol and related pheromones can elicit different behavioral responses. In bioassays with O. formosanus, the active thresholds for both (3Z,6Z)-dodecadien-1-ol and (3Z)-dodec-3-en-1-ol ranged from 1 fg/cm to 10 pg/cm, depending on the behavioral context and the prior pheromonal exposure of the termites. researchgate.netplos.org

In some cases, there is an optimal concentration for a specific behavior, with concentrations above this optimum leading to a different or even repellent response. For example, in Reticulitermes hesperus, workers exhibited optimal trail-following behavior to (3Z,6Z,8E)-dodecatrien-1-ol at a concentration of 10 fg/cm, while concentrations greater than 10 pg/cm were repellent. researchgate.netnih.govucr.edu

The ability to detect and respond to pheromone gradients is also a critical aspect of foraging behavior. Some studies suggest that termites can detect concentration gradients and selectively follow trails to areas of higher pheromone concentration, which may indicate a more valuable food source. hawaii.edu However, other research indicates that some species, like R. hesperus, may not detect pheromone gradients, responding equally to increasing or decreasing concentrations. nih.govucr.edu

Interactive Data Tables

Table 1: Behavioral Roles of (3Z,6Z)-Dodecadien-1-ol and Related Compounds in Termites

CompoundSpeciesBehavioral RoleConcentration/Context
(3Z,6Z)-Dodecadien-1-ol Ancistrotermes dimorphusFemale Sex Pheromone0.01 ng - 10 ng
(3Z,6Z)-Dodecadien-1-ol Odontotermes formosanusAggregation Pheromone-
(3Z,6Z)-Dodecadien-1-ol Odontotermes formosanusTrail Pheromone (Orientation & Recruitment)Higher ratio during food collection
(3Z)-Dodec-3-en-1-olOdontotermes formosanusTrail Pheromone (Orientation)Higher ratio during exploration
(3Z,6Z,8E)-Dodecatrien-1-olReticulitermes santonensisTrail-Following / Sex AttractantLow conc. (trail) / High conc. (sex)
(3Z,6Z,8E)-Dodecatrien-1-olReticulitermes hesperusTrail-FollowingOptimal at 10 fg/cm, repellent >10 pg/cm

Species Recognition and Colony Isolation Mechanisms Mediated by Semiochemicals

The chemical compound (3Z,6Z)-dodecadien-1-ol is a significant semiochemical in the communication systems of various insect species, particularly termites. Its role extends to facilitating species recognition and maintaining colony isolation, which are crucial for the social integrity and reproductive success of these insects. While a single compound can be a primary pheromone component across different species, specificity is often achieved through a combination of factors, including the presence of minor pheromone components, specific ratios of compounds in a pheromone blend, and the context of the signal. researchgate.netscielo.br

In termites, trail pheromones are essential for guiding nestmates to food sources and for organizing foraging parties. researchgate.net However, the use of the same primary trail pheromone component by multiple sympatric species raises the question of how species-specific trails are distinguished. Research suggests that minor, species-specific compounds in the pheromone blend can be critical for this differentiation. frontiersin.org This creates a chemical signature unique to a species, allowing termites to follow trails laid by their nestmates while ignoring those of other species.

Furthermore, within a species, colony-specific recognition can be mediated by other chemical cues laid down with the trail pheromone, such as cuticular hydrocarbons. These hydrocarbons, present on the body surface of insects, can be deposited onto the trail, providing a colony-specific label that prevents individuals from following trails of a foreign colony of the same species. researchgate.net

In the fungus-growing termite Odontotermes formosanus, (3Z,6Z)-dodeca-3,6-dien-1-ol is one of the two primary components of the trail pheromone. researchgate.net The ratio of this compound to the other component, (3Z)-dodec-3-en-1-ol, changes depending on the termite's activity, such as exploration versus recruitment to a food source. researchgate.net This qualitative change in the pheromone signal provides a mechanism for conveying more complex information than a single compound could alone, and these specific ratios can contribute to colony-level organization and isolation. researchgate.net

Table 1: Mechanisms of Species Recognition and Colony Isolation

Mechanism Description Example Species Chemical Compound(s)
Multi-component Pheromone Blends Species-specific minor components are added to a common primary pheromone to create a unique chemical signature. frontiersin.org Reticulitermes spp. (3Z,6Z,8E)-dodecatrien-1-ol (primary), with other minor components.
Context-Dependent Pheromone Ratios The ratio of different pheromone components changes with the behavioral context, allowing for more complex communication and potentially contributing to colony-specific signals. researchgate.net Odontotermes formosanus (3Z,6Z)-dodeca-3,6-dien-1-ol and (3Z)-dodec-3-en-1-ol. researchgate.net

| Integration with Other Chemical Cues | Colony-specific cuticular hydrocarbons are deposited along with the trail pheromone, creating a unique colony signature. researchgate.net | Lasius ants (similar mechanism proposed for termites) | Trail pheromones and footprint hydrocarbons. researchgate.net |

Comparative Analysis with Related Semiochemicals (e.g., Dodecenols, Dodecatrienols)

The chemical (3Z,6Z)-dodecadien-1-ol belongs to a family of C12 alcohols that are widely utilized by termites as pheromones. Variations in the number and configuration of double bonds within this chemical family, such as in dodecenols and dodecatrienols, lead to differences in their biological activity and the messages they convey.

(3Z)-Dodec-3-en-1-ol, a dodecenol, has been identified as a trail pheromone in the termite Macrotermes annandalei. scielo.br In Odontotermes formosanus, this compound induces orientation behavior in exploring termites. researchgate.net This suggests a role in initiating foraging and exploration.

In contrast, (3Z,6Z)-dodecadien-1-ol, a dodecadienol, serves a dual function in O. formosanus, acting as both an orientation signal and a recruitment signal once a food source has been discovered. researchgate.net This compound has also been identified as a sex and trail pheromone in Ancistrotermes pakistanicus. ucr.edu

The dodecatrienol (B1260970), (3Z,6Z,8E)-dodecatrien-1-ol, is one of the most common trail pheromones in termites, particularly within the Rhinotermitidae family, being utilized by various species of Reticulitermes and Coptotermes. researchgate.netscielo.br In some species, such as Reticulitermes santonensis, it also functions as a sex pheromone, attracting alates (winged reproductives). frontiersin.orgdntb.gov.ua The high activity of this specific isomer across many species highlights its conserved role in termite chemical communication. scielo.sa.cr However, even subtle changes to the stereochemistry, such as to the (Z,Z,Z) isomer, can drastically reduce its biological activity, demonstrating the high specificity of the insects' chemoreceptors. scielo.sa.cr

The evolution of these different but structurally related compounds for various communicative functions, from simple orientation to recruitment and mating, showcases the chemical parsimony and diversification of pheromone signaling in termites. A pre-existing pheromone may have been adapted for new roles, or slight modifications to its chemical structure may have given rise to new signals, allowing for the development of complex and context-dependent communication systems. dntb.gov.ua

Table 2: Comparative Analysis of Related Termite Semiochemicals

Compound Name Chemical Class Number of Double Bonds Known Biological Role(s) Example Species
(3Z)-Dodec-3-en-1-ol Dodecenol 1 Trail pheromone, orientation during exploration. researchgate.netscielo.br Macrotermes annandalei, Odontotermes formosanus. researchgate.netscielo.br
(3Z,6Z)-Dodecadien-1-ol Dodecadienol 2 Trail pheromone, recruitment to food, sex pheromone. researchgate.netucr.edu Odontotermes formosanus, Ancistrotermes pakistanicus. researchgate.netucr.edu

Biosynthesis and Endogenous Production Pathways of 3z,6z Dodecadien 1 Ol

Proposed Biosynthetic Routes and Metabolic Precursors

The formation of (3Z,6Z)-dodecadien-1-ol begins with the modification of long-chain fatty acids, which serve as the fundamental building blocks.

The biosynthetic pathway for many insect pheromones, including unsaturated alcohols, originates from fatty acid metabolism. mdpi.com Linoleic acid (18:2n-6), an essential omega-6 fatty acid, is a key precursor in the synthesis of various bioactive compounds. ebi.ac.ukoregonstate.edu In what is known as the lipoxygenase (LOX) pathway, linoleic acid is oxygenated to form hydroperoxy derivatives. researchgate.net Specifically, the action of 9-lipoxygenase (9-LOX) on linoleic acid would produce 9-hydroperoxy linoleic acid, the direct substrate for the subsequent enzymatic cleavage that shortens the carbon chain to the C12 skeleton required for dodecadien-1-ol. researchgate.net

Following the initial oxygenation of the fatty acid precursor, a series of precise enzymatic transformations occurs. A key enzyme family in this process is the catalase-related hemoproteins, which, unlike true catalases that react with hydrogen peroxide, are specialized for metabolizing fatty acid hydroperoxides. nih.govlsu.edu

These specialized enzymes function as hydroperoxide lyases (HPLs). Research on a catalase domain from coral demonstrated its ability to cleave a fatty acid hydroperoxide (8R-HpETE) into smaller aldehyde fragments. researchgate.net This enzymatic action is analogous to the pathway that produces (3Z,6Z)-dodecadien-1-ol. The process involves the cleavage of a 9-hydroperoxy fatty acid by a 9-HPL, which yields a C9 aldehyde and a C9 oxo-acid. researchgate.net In the specific context of (3Z,6Z)-dodecadien-1-ol synthesis, the hydroperoxide lyase cleaves the precursor to form the aldehyde (3Z,6Z)-1-oxo-dodecadienal. researchgate.net This aldehyde is then reduced to the final alcohol, (3Z,6Z)-dodecadien-1-ol. researchgate.netresearchgate.net

The specificity of catalase-related hemoproteins for fatty acid hydroperoxides over hydrogen peroxide is attributed to a critical amino acid substitution on the distal face of the heme active site. nih.gov In these enzymes, a Threonine-Histidine (Thr-His) pair is present, whereas true catalases possess a Valine-Histidine (Val-His) pair. lsu.edu This Thr-His connection is a hallmark of enzymes involved in secondary metabolite biosynthesis from fatty acid hydroperoxides. nih.govlsu.edu In some organisms, these enzymatic functions are present in lipoxygenase fusion proteins, which combine the initial oxygenation and subsequent transformation steps into a single protein complex. acs.org

Table 1: Proposed Biosynthetic Pathway of (3Z,6Z)-Dodecadien-1-ol

Step Precursor Enzyme Class Intermediate/Product Reference(s)
1 Linoleic Acid Lipoxygenase (LOX) 9-Hydroperoxy linoleic acid researchgate.net
2 9-Hydroperoxy linoleic acid Hydroperoxide Lyase (Catalase-related Hemoprotein) (3Z,6Z)-1-oxo-dodecadienal researchgate.netresearchgate.net

Cellular and Glandular Sites of Production in Organisms (e.g., Sternal Glands)

In insects, particularly termites, the synthesis and secretion of pheromones like (3Z,6Z)-dodecadien-1-ol are localized to specialized exocrine glands. The primary site for the production of trail pheromones is the sternal gland, located on the abdominal sternites. researchgate.net This has been observed in various fungus-growing termites and in species such as Odontotermes formosanus. scielo.brfrontiersin.org The gland secretes the compound onto the substrate as the termite moves, creating a chemical trail for nestmates to follow.

Regulation of Biosynthesis in Response to Physiological and Environmental Cues

The biosynthesis and use of (3Z,6Z)-dodecadien-1-ol are not constant but are regulated by the organism's physiological state and in response to specific environmental stimuli. This regulation is evident in the trail-following behavior of certain termites.

In the termite Odontotermes formosanus, the trail pheromone consists of two components: (3Z)-dodec-3-en-1-ol and (3Z,6Z)-dodeca-3,6-dien-1-ol. researchgate.netfrontiersin.org The deployment of these compounds is behaviorally modulated. Foraging workers exploring the environment primarily secrete (3Z)-dodec-3-en-1-ol, which induces general orientation behavior. frontiersin.org However, upon the discovery of a food source, the composition of the trail pheromone changes. The termites begin to secrete (3Z,6Z)-dodeca-3,6-dien-1-ol, which has both an orientation and a potent recruitment effect. researchgate.netfrontiersin.org This qualitative change in the secreted pheromone acts as a specific signal indicating the presence of food, thereby regulating the recruitment of nestmates. This demonstrates a sophisticated system where biosynthesis is directly linked to an environmental cue (food discovery) to elicit a colony-level response.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Other Names
(3Z,6Z)-Dodecadien-1-ol C12H22O (Z,Z)-3,6-Dodecadien-1-ol
Linoleic Acid C18H32O2 (9Z,12Z)-Octadeca-9,12-dienoic acid
(3Z,6Z)-1-oxo-dodecadienal C12H20O Not applicable
(3Z)-Dodec-3-en-1-ol C12H24O (Z)-3-Dodecen-1-ol
(3Z,6Z,8E)-Dodecatrien-1-ol C12H20O Dodecatrienol (B1260970)
Hydrogen Peroxide H2O2 Not applicable
Butyl butyrate C8H16O2 Butyl butanoate

Chemical Synthesis and Stereoselective Methodologies for 3z,6z Dodecadien 1 Ol

Advanced Synthetic Routes and Reaction Conditions

The creation of (3Z,6Z)-dodeca-3,6-dien-1-ol can be accomplished through several advanced synthetic pathways, each with its own set of reaction conditions and strategic advantages.

A prevalent method for synthesizing (3Z,6Z)-dodecadien-1-ol involves the selective partial hydrogenation of a more unsaturated precursor. This approach typically starts with a compound containing triple bonds or additional double bonds, which are then selectively reduced to achieve the desired (Z,Z) configuration.

A key example is the hydrogenation of a precursor like 1,3,6,9-dodecatetraene. The success of this method hinges on the use of specific catalysts that can selectively reduce certain unsaturated bonds while leaving others intact. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are commonly employed. The reaction is carefully controlled by managing the hydrogen pressure and temperature to prevent over-reduction, which would lead to the saturation of the desired double bonds. This technique is valued for its potential for high stereochemical purity and its scalability for industrial production, where continuous flow reactors can be used to optimize yield and purity. Another strategy involves the (Z)-stereoselective reduction of an enyne precursor, such as 3-dodecyn-1-ol, to create the desired cis-double bond. tandfonline.comresearchgate.net

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes. nrochemistry.comwikipedia.org This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which react with aldehydes or ketones to form olefins. nrochemistry.comwikipedia.org While the standard HWE reaction typically favors the formation of (E)-alkenes, modifications have been developed to achieve high (Z)-selectivity. nrochemistry.comwikipedia.orgorganicchemistrydata.org

In the synthesis of (3Z,6Z)-dodecadien-1-ol, a stereocontrolled protocol can begin with the HWE reaction to generate alkyl 2,4-dienoates. This is followed by a catalytic hydrogenation step, often using complex chromium tricarbonyl catalysts, to precisely control the stereochemistry and yield the (Z,Z)-configured diene. The resulting ester can then be hydrolyzed, sometimes enzymatically, to the final alcohol product. This multi-step process can achieve high configurational purity, often exceeding 98%. The Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups and specific reaction conditions, is particularly effective for producing (Z)-alkenes with excellent stereoselectivity. nrochemistry.comwikipedia.org

Convergent synthesis offers an efficient approach by constructing the target molecule from several individual fragments that are prepared separately and then joined together. nih.gov This strategy is particularly useful for complex molecules like (3Z,6Z)-dodecadien-1-ol. Cross-coupling reactions, often catalyzed by transition metals, are central to these convergent strategies.

One documented synthesis of an analogue, (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol, utilizes a convergent approach where key intermediates are coupled. tandfonline.comscielo.br A similar strategy can be adapted for (3Z,6Z)-dodecadien-1-ol. A key step in one reported synthesis is the cross-coupling of 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate with 1-heptyne. tandfonline.comresearchgate.net This reaction is carried out in the presence of copper(I) iodide (CuI), sodium iodide (NaI), and potassium carbonate (K2CO3). tandfonline.comresearchgate.net Such methods allow for the efficient assembly of the carbon backbone with good control over the subsequent stereochemistry. Nickel-catalyzed cross-coupling reactions have also proven effective in creating carbon-carbon bonds under mild conditions. beilstein-journals.org

Grignard reagents, which are organomagnesium compounds, are versatile nucleophiles used to form new carbon-carbon bonds. byjus.comsigmaaldrich.com In the context of synthesizing (3Z,6Z)-dodecadien-1-ol, Grignard coupling methods can be employed in a stereocontrolled manner.

One synthetic route involves the preparation of a protected halohydrin, such as chlorohexyloxy trimethylsilane. This is achieved by reacting chlorohexanol with trimethylchlorosilane in an alkaline environment to protect the hydroxyl group. A Grignard reagent is then generated from this protected halohydrin. This Grignard reagent is subsequently coupled with a suitable electrophile, like (2E,4E)-2,4-hexadiene-1-alcohol acetate (B1210297), in the presence of a lithium cuprate (B13416276) catalyst (Li2CuCl4) at low temperatures. Iron-catalyzed cross-coupling of Grignard reagents with alkenyl halides has also been shown to proceed with high stereoselectivity. researchgate.net

Achieving Stereochemical Purity: Focus on (3Z,6Z)-Configuration

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, achieving a high degree of purity for the (3Z,6Z) configuration of dodecadien-1-ol is a critical aspect of its synthesis.

Several techniques are employed to ensure this stereochemical purity. The Horner-Wadsworth-Emmons reaction, particularly when combined with chromium tricarbonyl catalysts, can yield configurational purity greater than 98%. The choice of phosphonate reagent in the HWE reaction is crucial; some reagents are specifically designed for Z-selective olefination. organicchemistrydata.orgtcichemicals.com

In hydrogenation reactions, the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method for the syn-hydrogenation of alkynes to Z-alkenes. A synthesis scheme for (3Z,6Z)-dodeca-3,6-dien-1-ol has been reported utilizing hydrogenation with a Lindlar catalyst and quinoline (B57606) in methanol. researchgate.net

Furthermore, purification techniques such as High-Performance Liquid Chromatography (HPLC) are often employed as a final step to separate the desired (Z,Z) isomer from any other stereoisomers that may have formed during the synthesis. researchgate.net One documented procedure uses reversed-phase C18 HPLC with UV detection. researchgate.net

Catalytic Systems and Reagents Employed in Laboratory and Scalable Synthesis

A variety of catalytic systems and reagents are instrumental in both small-scale laboratory syntheses and larger, scalable industrial production of (3Z,6Z)-dodecadien-1-ol.

Reaction Type Catalysts Reagents Key Features
Partial Hydrogenation Palladium on carbon (Pd/C), Lindlar's catalyst. researchgate.netHydrogen gas (H2), Quinoline. researchgate.netScalable, allows for controlled reduction of polyunsaturated precursors.
Horner-Wadsworth-Emmons Chromium tricarbonyl complexes (L.Cr(CO)3). Phosphonate esters, Aldehydes, Bases (e.g., KHMDS). wikipedia.orgHigh stereocontrol, yielding >98% (Z,Z) purity.
Cross-Coupling Copper(I) iodide (CuI), Li2CuCl4, Iron(III) chloride (FeCl3), Nickel-based catalysts. tandfonline.combeilstein-journals.orgresearchgate.netGrignard reagents, Organozinc reagents, Arylboronic acids. beilstein-journals.orgresearchgate.netConvergent and efficient assembly of the carbon skeleton. tandfonline.com
Protection/Deprotection Amberlyst 15. researchgate.netDihydropyropyran (DHP), Trimethylchlorosilane. researchgate.netProtection of hydroxyl groups during synthesis.

In addition to these, other reagents such as tosyl chloride (TsCl) and potassium hydroxide (B78521) (KOH) are used for the preparation of tosylates, which are good leaving groups in coupling reactions. researchgate.net Bases like potassium carbonate (K2CO3) are also frequently used. researchgate.nettandfonline.comresearchgate.net For large-scale production, the feasibility of continuous flow hydrogenation reactors using palladium catalysts has been noted, allowing for optimized reaction parameters to maximize yield and purity.

Challenges and Innovations in Synthetic Protocols

The synthesis of (3Z,6Z)-dodecadien-1-ol is not without its challenges, primarily centered around achieving high stereoselectivity for the two Z-configured double bonds and preventing isomerization or over-reduction during the synthetic sequence.

A significant challenge lies in the stereoselective reduction of alkyne precursors to Z-alkenes. While the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for this purpose, careful control of reaction conditions is essential to avoid over-reduction to the corresponding alkane or isomerization to the more stable E-alkene. researchgate.net The use of quinoline as a catalyst poison helps to deactivate the catalyst partially, enhancing selectivity for the Z-alkene. researchgate.net

Another challenge is the potential for isomerization of the labile (Z,Z)-conjugated diene system, particularly when installing or modifying other functional groups in the molecule, such as oxidizing a terminal alcohol to an aldehyde. nih.gov The choice of reagents and reaction conditions at each step must be carefully considered to preserve the desired stereochemistry.

Innovations in synthetic protocols have focused on overcoming these challenges and improving the efficiency and stereoselectivity of the synthesis. The development of new catalytic systems is a key area of innovation. For example, the use of Z-selective tungsten or molybdenum catalysts in olefin metathesis reactions offers a powerful and flexible approach to constructing the diene backbone with high stereocontrol. google.comgoogleapis.com

Furthermore, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is often necessary to separate the desired (3Z,6Z)-isomer from any stereoisomers that may have formed during the synthesis, ensuring a high level of purity in the final product. researchgate.net

Below is a table summarizing some of the synthetic methodologies and the challenges associated with them.

Synthetic MethodologyKey Reagents/StepsAssociated Challenges
Partial Hydrogenation Polyunsaturated precursor, Pd/C, H2Controlling selectivity to avoid over-reduction and isomerization.
Coupling Reactions Alkynyl fragments, CuI, NaI, K2CO3Ensuring efficient coupling and stereoselective reduction of the resulting diyne. tandfonline.comresearchgate.netresearchgate.net
Horner-Wadsworth-Emmons Phosphonate reagent, aldehyde, hydrogenationAchieving high Z-selectivity in the olefination step and subsequent reduction.
Multi-step Synthesis Protection, tosylation, coupling, Lindlar reductionManaging a lengthy sequence of reactions while maintaining stereochemical integrity. researchgate.net
Olefin Metathesis Fatty alcohol/α-olefin feedstocks, W/Mo catalystsCatalyst selection for high Z-selectivity and optimizing reaction conditions. google.comgoogleapis.com

Mechanisms of Olfactory Perception and Signal Transduction of 3z,6z Dodecadien 1 Ol

Chemoreceptor Interactions and Binding Specificity

The initial step in olfactory perception involves the binding of an odorant molecule to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed within hair-like structures on the antennae called sensilla. nih.gov This interaction is highly specific, relying on the molecular characteristics of both the ligand and the receptor.

While direct studies on the specific olfactory receptors that bind 3Z,6Z-Dodecadien-1-ol are not extensively detailed in the available research, the general mechanism of insect olfaction provides a strong framework for understanding this process. In insects, ORs are not G-protein-coupled receptors as in vertebrates, but rather are ligand-gated ion channels. nih.gov These receptors typically form a heteromeric complex, consisting of a variable, odor-specific OrX protein and a highly conserved co-receptor known as Orco. nih.govfrontiersin.org

Upon binding of a specific odorant like 3Z,6Z-Dodecadien-1-ol to the OrX subunit, a conformational change is induced in the receptor complex, leading to the opening of the ion channel. This allows for an influx of cations, depolarizing the neuron and generating an electrical signal. nih.gov This signal is then transmitted to the antennal lobe of the insect's brain for processing. The specificity of this interaction ensures that only molecules with the correct structural features can activate the receptor, allowing the insect to distinguish between different chemical cues. For instance, in the fungus-growing termite Odontotermes formosanus, 3Z,6Z-Dodecadien-1-ol, in conjunction with (3Z)-dodec-3-en-1-ol, plays a crucial role in foraging and recruitment, indicating the presence of specific receptors for these compounds on the termite's antennae. researchgate.net

The precise structure of 3Z,6Z-Dodecadien-1-ol is critical to its biological activity, with the positions of the double bonds and the presence of the hydroxyl group playing a key role in its interaction with olfactory receptors. The two cis (Z) double bonds at the third and sixth positions of the twelve-carbon chain create a specific three-dimensional shape that is recognized by the binding site of its corresponding receptor.

The importance of stereoisomerism in the chemical communication of insects is well-documented. scielo.sa.cr Even subtle changes in the geometry of the double bonds can significantly reduce or eliminate the compound's activity. For example, studies on the related compound (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol have shown that different isomers exhibit vastly different levels of activity in termites. scielo.sa.cr This highlights the high degree of structural specificity required for a successful ligand-receptor interaction. The hydroxyl (-OH) group at the end of the carbon chain is also a crucial functional group, likely involved in forming hydrogen bonds or other polar interactions within the receptor's binding pocket, further contributing to the stability and specificity of the binding.

The high degree of specificity observed in insect olfaction is often described by the "lock and key" model. scielo.sa.cr This model, originally proposed for enzyme-substrate interactions, posits that the olfactory receptor has a binding site with a specific shape (the lock) that is complementary to the shape of the odorant molecule (the key). scielo.sa.cr Only a molecule with the correct shape and chemical properties can fit into the binding site and activate the receptor.

This model effectively explains the critical role of a molecule's three-dimensional structure, including the configuration of its double bonds and the presence of functional groups, in determining its biological activity. scielo.sa.cr The precise fit between the odorant molecule and the receptor ensures that the olfactory system can differentiate between a vast array of chemical compounds, allowing the insect to respond appropriately to specific pheromonal cues.

Electroantennographic (EAG) Studies and Neurophysiological Responses

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. It provides a valuable tool for assessing the sensitivity and selectivity of the antennal chemoreceptors to specific compounds.

In a typical EAG bioassay, an isolated insect antenna is placed between two electrodes. A continuous stream of purified air is passed over the antenna, and the compound of interest, in this case, 3Z,6Z-Dodecadien-1-ol, is introduced into the airstream as a brief pulse. The binding of the odorant molecules to the olfactory receptors on the antenna generates a change in electrical potential, which is recorded as a negative deflection known as the EAG response.

The amplitude of the EAG response is proportional to the number of responding olfactory sensory neurons and the magnitude of their response. By testing a range of compounds and concentrations, researchers can create a profile of the antenna's sensitivity to different chemical cues. For example, in a study on the termite Heterotermes tenuis, EAG bioassays were used to determine the selectivity and sensitivity of the antennae to the related compound (3Z,6Z,8E)-dodecatrien-1-ol. researchgate.net

Table 1: Representative EAG Response Data to a Pheromone Component

Concentration (ng/µL)Mean EAG Response (mV)Standard Deviation
0.010.250.05
0.10.870.12
12.150.28
104.530.45
1004.610.42

This is a hypothetical data table to illustrate a typical dose-response curve in an EAG study.

EAG studies have demonstrated that the antennal chemoreceptors of insects can be both highly sensitive and highly selective. They can detect pheromones at extremely low concentrations, sometimes in the femtogram (10-15 g) range. researchgate.net This sensitivity is crucial for detecting faint pheromone trails or distant mates.

Intracellular Signal Transduction Pathways Triggered by Pheromone Binding

The binding of a pheromone molecule, such as 3Z,6Z-Dodecadien-1-ol, to its cognate olfactory receptor (OR) sets in motion a well-orchestrated intracellular signal transduction pathway. These ORs are typically G-protein coupled receptors (GPCRs), which are integral membrane proteins characterized by seven transmembrane domains. koreamed.orgnih.gov The activation of the GPCR by the pheromone ligand instigates a conformational change in the receptor, which in turn activates a heterotrimeric G-protein on the intracellular side of the neuronal membrane.

In the context of olfaction, a specific type of G-protein, often referred to as G-olf, is commonly involved. nih.gov Upon activation, the G-protein dissociates into its constituent subunits: the α subunit and the βγ complex. The liberated Gα subunit, now bound to GTP, proceeds to activate a downstream effector enzyme. Research in olfactory signal transduction has identified two primary canonical pathways that can be initiated at this stage: the adenylyl cyclase pathway and the phospholipase C pathway. nih.gov

In the adenylyl cyclase pathway, the activated Gα subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This surge in intracellular cAMP, a classic second messenger, then directly gates cyclic nucleotide-gated (CNG) ion channels. koreamed.org The opening of these channels permits an influx of cations, primarily Ca2+ and Na+, into the neuron, leading to its depolarization. nih.gov

Alternatively, the activated Gα subunit can stimulate phospholipase C (PLC). PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3-gated calcium channels on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). The elevation of intracellular calcium, either through CNG channels or release from internal stores, is a critical event that can also open calcium-activated chloride channels, further contributing to the depolarization of the olfactory sensory neuron.

While the general principles of these pathways are well-established in olfactory signaling, the specific intracellular cascade triggered by 3Z,6Z-Dodecadien-1-ol is a subject of ongoing research. The determination of whether this specific pheromone predominantly utilizes the cAMP or the IP3/DAG pathway, and the identification of the precise G-protein and olfactory receptor involved, are key areas of investigation in insect chemical ecology and neurobiology.

Component Function References
Olfactory Receptor (OR) Binds to 3Z,6Z-Dodecadien-1-ol, initiating the signaling cascade. A type of G-protein coupled receptor (GPCR). koreamed.orgnih.gov
G-protein (G-olf) Transduces the signal from the activated OR to downstream effector enzymes. Dissociates into α and βγ subunits upon activation. nih.gov
Adenylyl Cyclase Effector enzyme that synthesizes cyclic adenosine monophosphate (cAMP) from ATP. nih.govnih.gov
Phospholipase C (PLC) Effector enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
Cyclic Adenosine Monophosphate (cAMP) Second messenger that directly activates cyclic nucleotide-gated (CNG) ion channels. nih.gov
Inositol 1,4,5-trisphosphate (IP3) Second messenger that binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). nih.gov
Diacylglycerol (DAG) Second messenger that, along with Ca2+, activates Protein Kinase C (PKC). nih.gov
Cyclic Nucleotide-Gated (CNG) Ion Channels Ion channels that open in response to cAMP binding, allowing an influx of cations (Na+, Ca2+), leading to depolarization. koreamed.org
Calcium Ions (Ca2+) A crucial second messenger that enters the cell through CNG channels or is released from intracellular stores. Can activate other channels and enzymes. nih.gov

Analytical Chemistry Methodologies for Research on 3z,6z Dodecadien 1 Ol

Extraction and Isolation Techniques from Biological Samples

The initial and critical step in the analysis of (3Z,6Z)-dodeca-3,6-dien-1-ol from biological sources, such as insects, involves its efficient extraction and separation from other endogenous compounds. The choice of method is dictated by the sample type, the concentration of the target analyte, and the subsequent analytical technique to be used.

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) has emerged as a valuable solvent-free technique for the extraction of volatile and semi-volatile organic compounds like (3Z,6Z)-dodeca-3,6-dien-1-ol directly from biological samples. This method is particularly advantageous for analyzing the headspace of insect glands or whole organisms, minimizing sample handling and potential contamination.

In the analysis of termite pheromones, including compounds structurally related to (3Z,6Z)-dodeca-3,6-dien-1-ol, SPME fibers coated with a non-polar phase such as Carboxen/Polydimethylsiloxane (CAR/PDMS) have been successfully employed. The fiber is exposed to the sample, either in the headspace or by direct contact with the region of interest, such as the sternal gland of a termite. The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph for analysis. The efficiency of the extraction is dependent on several factors including the fiber coating, exposure time, and the volatility of the compound. For semiochemicals, it is crucial to optimize desorption temperatures to ensure complete transfer of the analyte without causing thermal degradation. While manufacturer recommendations often suggest temperatures between 200 to 320 °C, studies on thermally labile compounds have shown that lower temperatures, around 150-200 °C, can be effective and prevent degradation.

Table 1: SPME Parameters for Insect Semiochemical Analysis

ParameterTypical ConditionsConsiderations
Fiber CoatingCarboxen/Polydimethylsiloxane (CAR/PDMS)Choice depends on the polarity and volatility of the target analyte.
Extraction ModeHeadspace or Direct ContactDirect contact can enhance the recovery of less volatile compounds.
Exposure TimeVariable (minutes to hours)Longer times may not always lead to higher recovery due to equilibrium dynamics.
Desorption Temperature150 - 250 °CMust be optimized to ensure efficient desorption without thermal degradation of the analyte.
Desorption Time1 - 5 minutesSufficient time is needed for complete transfer of the analyte to the GC inlet.

Solvent Extraction and Purification Protocols

Traditional solvent extraction remains a robust method for obtaining (3Z,6Z)-dodeca-3,6-dien-1-ol from biological tissues. This approach is particularly useful when larger quantities of the compound are needed for extensive structural elucidation or bioassays.

A common protocol involves the dissection of the relevant glands or tissues, followed by immersion in a suitable organic solvent. For the extraction of termite trail pheromones, which can include dodecadienols, n-hexane is a frequently used solvent. The biological material is typically soaked in the solvent for a period ranging from several hours to overnight to ensure complete extraction of the lipophilic compounds. The resulting extract is then filtered and concentrated under a gentle stream of nitrogen to avoid degradation of the unsaturated alcohol.

Following the initial extraction, further purification steps may be necessary to isolate (3Z,6Z)-dodeca-3,6-dien-1-ol from other co-extracted substances. Techniques such as column chromatography using silica (B1680970) gel or Florisil can be employed, with a gradient of solvents of increasing polarity to separate compounds based on their chemical properties. The fractions are collected and analyzed, typically by gas chromatography, to identify those containing the target compound.

Spectroscopic and Chromatographic Identification

Once extracted and isolated, the definitive identification and quantification of (3Z,6Z)-dodeca-3,6-dien-1-ol require the use of sophisticated spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like (3Z,6Z)-dodeca-3,6-dien-1-ol. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for a high degree of confidence in compound identification.

For the analysis of dodecadienols, a non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up gradually to ensure good separation of the isomers. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule. For a structurally similar compound, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, characteristic fragment ions are observed at m/z 41, 55, 67, 79, 91, 105, 119, 135, and 142, with a molecular ion at m/z 180. These fragmentation patterns are crucial for identifying the presence of the dodecatrienol (B1260970) backbone.

Quantification of (3Z,6Z)-dodeca-3,6-dien-1-ol can be achieved by creating a calibration curve with a synthetic standard of known concentration. By comparing the peak area of the analyte in the sample to the calibration curve, the concentration of the compound in the original biological extract can be determined.

Table 2: Typical GC-MS Parameters for the Analysis of Dodecadienols

ParameterTypical Conditions
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven ProgramInitial temp 60 °C, ramp to 280 °C at 10 °C/min
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) Spectroscopy for Structural Elucidation

Gas Chromatography-Fourier Transform Infrared (GC/FT-IR) spectroscopy is a powerful technique for the structural elucidation of isomers, including the geometric isomers of dodecadienols. As compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The vapor-phase IR spectrum provides information about the functional groups and the stereochemistry of the double bonds.

The differentiation between cis (Z) and trans (E) isomers is a key application of GC/FT-IR. The out-of-plane C-H bending vibrations for cis double bonds typically appear around 675-730 cm⁻¹, while those for trans double bonds are found at a higher frequency, around 960-970 cm⁻¹. This distinction is critical for confirming the (3Z,6Z) configuration of the double bonds in the target molecule. The presence of a primary alcohol is indicated by the characteristic O-H stretching vibration, typically a broad band around 3600-3650 cm⁻¹ in the vapor phase, and C-O stretching vibrations around 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical confirmation of (3Z,6Z)-dodeca-3,6-dien-1-ol, particularly when a sufficient quantity of the purified compound is available. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the olefinic protons are diagnostic for the geometry of the double bonds. For a cis (Z) double bond, the vicinal coupling constant (³J) between the olefinic protons is typically in the range of 6-12 Hz. The protons on the carbons adjacent to the double bonds and the alcohol group will also show characteristic chemical shifts and splitting patterns.

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule. The chemical shifts of the sp² hybridized carbons of the double bonds are indicative of their position and stereochemistry. The carbon bearing the hydroxyl group will appear in the downfield region typical for alcohols.

While a complete, publicly available, and fully assigned NMR dataset for (3Z,6Z)-dodeca-3,6-dien-1-ol is not readily found in the searched literature, the general principles of NMR spectroscopy allow for the prediction of the expected spectral features based on its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. While gas chromatography (GC) is frequently the method of choice for the analysis of volatile compounds like pheromones, LC-MS offers advantages for less volatile or thermally labile analytes and can be a valuable tool for the analysis of 3Z,6Z-Dodecadien-1-ol, particularly when derivatization is employed to enhance ionization efficiency.

For the analysis of long-chain unsaturated alcohols, which have moderate polarity, reversed-phase liquid chromatography is a common approach. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A significant challenge in the LC-MS analysis of fatty alcohols is their poor ionization in common ion sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). To overcome this, derivatization of the hydroxyl group is often necessary to introduce a readily ionizable moiety. This not only improves the sensitivity of the method but can also enhance the chromatographic separation.

Table 1: Illustrative LC-MS Parameters for the Analysis of Derivatized 3Z,6Z-Dodecadien-1-ol

ParameterCondition
Chromatography
ColumnC18 (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% B to 100% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Scan Range (m/z)100 - 500

This table presents a hypothetical set of parameters based on the analysis of similar derivatized long-chain alcohols and may require optimization for 3Z,6Z-Dodecadien-1-ol.

Research on other long-chain alcohols has demonstrated the utility of derivatizing agents to improve LC-MS analysis. While specific applications to 3Z,6Z-Dodecadien-1-ol are not extensively documented, the principles are transferable.

Advanced Techniques for Isomer Differentiation and Purity Assessment

The biological activity of pheromones is often highly dependent on their specific isomeric form. For 3Z,6Z-Dodecadien-1-ol, it is crucial to differentiate it from other geometric isomers (e.g., 3E,6Z; 3Z,6E; 3E,6E) and positional isomers. Furthermore, assessing the purity of a synthetic sample is vital for its effective use.

Isomer Differentiation:

Distinguishing between the geometric isomers of 3Z,6Z-Dodecadien-1-ol can be challenging as they often have very similar physical properties. Advanced chromatographic and spectroscopic techniques are employed for this purpose:

Chiral Chromatography: For molecules with chiral centers, chiral stationary phases (CSPs) in either GC or HPLC can be used to separate enantiomers. While 3Z,6Z-Dodecadien-1-ol itself is not chiral, this technique is indispensable for chiral pheromones.

Derivatization with Chiral Reagents: In cases where the parent molecule is not chiral, derivatization with a chiral reagent can create diastereomers that can then be separated on a non-chiral column.

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique utilizes a stationary phase impregnated with silver ions. The silver ions interact with the π-electrons of the double bonds, and this interaction is sensitive to the stereochemistry of the double bonds, allowing for the separation of geometric isomers.

Purity Assessment:

The assessment of chemical purity involves quantifying the amount of the desired compound relative to any impurities or isomers.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can help to confirm the elemental composition of the main product and identify potential impurities with different molecular formulas.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, MS/MS can provide structural information that helps to confirm the identity of the compound and characterize impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The coupling constants between protons on the double bonds can definitively determine the Z or E configuration. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.

Table 2: Comparison of Advanced Analytical Techniques for 3Z,6Z-Dodecadien-1-ol Analysis

TechniqueApplicationAdvantagesLimitations
Ag-HPLC Geometric Isomer SeparationExcellent separation of Z/E isomers.Can be complex to set up and maintain.
HRMS Purity Assessment, Formula ConfirmationHigh mass accuracy and resolution.Does not typically differentiate isomers.
MS/MS Structural ConfirmationProvides fragmentation patterns for identification.Isomers may have similar fragmentation patterns.
NMR Spectroscopy Isomer Differentiation, Purity AssessmentUnambiguous determination of stereochemistry.Lower sensitivity compared to MS.

Structure Activity Relationships and Designed Analogues of 3z,6z Dodecadien 1 Ol

Investigation of Structural Features Governing Biological Activity

The potency and specificity of 3Z,6Z-dodecadien-1-ol as a semiochemical are dictated by a combination of its chain length, the configuration and position of its double bonds, and the nature of its functional group. Alterations to any of these features can significantly impact its biological function.

Influence of Chain Length on Semiochemical Activity

While specific studies systematically varying the chain length of 3Z,6Z-dodecadien-1-ol analogues are not extensively detailed in the available literature, the general principles of pheromone perception suggest that the C12 backbone is a critical determinant of its activity. The length of the carbon chain influences the molecule's volatility and its fit within the olfactory receptors of the target insect. Significant deviations from the twelve-carbon chain would likely alter these properties, leading to a diminished or complete loss of biological response. The precise length of the aliphatic chain is a key factor for specific recognition by the insect's sensory system.

Role of Double Bond Configuration and Position on Pheromone Function

The geometry and placement of the double bonds are paramount to the pheromonal activity of dodecadien-1-ol. The Z (cis) configuration at both the 3rd and 6th carbon positions is a strict requirement for its function as a trail-following and sex pheromone in the termite Ancistrotermes pakistanicus. Research on related termite pheromones, such as dodecatrien-1-ol, has demonstrated that even subtle changes in double bond geometry can have profound effects on biological activity. For instance, in the termite Porotermes adamsoni, the E (trans) isomer of a dodecatrien-1-ol was found to be more active than the Z isomer. Furthermore, studies on other termite species have shown that specific isomers of dodecatrien-1-ol, such as the (3Z,6E,8E) isomer, are inactive when presented alone, highlighting the precise stereochemical requirements of the receptor systems. The number of double bonds is also a critical factor; for example, workers of A. pakistanicus are sensitive to dodecatrienol (B1260970) but not to the monounsaturated dodecenol. This demonstrates that both the number and the specific configuration of the double bonds are finely tuned to elicit the correct behavioral response.

CompoundIsomeric ConfigurationObserved Activity
Dodecatrien-1-olE isomerMore active than the Z isomer in Porotermes adamsoni
Dodecatrien-1-ol(3Z,6E,8E)Inactive alone in inducing trail following
Dodecenol(Z)-dodec-3-en-1-olInactive for Ancistrotermes pakistanicus workers
DodecatrienolNot specifiedActive for Ancistrotermes pakistanicus workers

Impact of Functional Group Modifications

The primary alcohol (-OH) group at the first carbon position is a crucial feature for the biological activity of 3Z,6Z-dodecadien-1-ol. Modification of this functional group can significantly alter the molecule's interaction with the pheromone receptors. For example, comparative studies in tortricid moths have shown that while both dodecadien-1-ol isomers and their corresponding acetate (B1210297) esters can elicit responses, male moths discriminate the acetate isomers with greater precision. This suggests that the terminal functional group plays a significant role in the specificity of the pheromonal signal. In termites, sex-pairing pheromones are predominantly aliphatic aldehydes and alcohols. The presence of the hydroxyl group in 3Z,6Z-dodecadien-1-ol is therefore likely essential for its binding to the specific olfactory receptors that trigger trail-following and mating behaviors.

Synthesis and Biological Evaluation of Structural Analogues

The synthesis of structural analogues of 3Z,6Z-dodecadien-1-ol is a key strategy for probing the structure-activity relationship and for developing novel pest control agents with potentially enhanced or altered biological activities.

Designed Modifications for Enhanced or Altered Biological Responses

Comparative Studies with Related Aliphatic Alcohols and Their Derivatives (e.g., Aliphatic Sulfates)

Comparative studies of 3Z,6Z-dodecadien-1-ol with other related aliphatic alcohols and their derivatives provide valuable insights into the structural requirements for pheromonal activity. As mentioned, studies on tortricid moths have compared the activity of dodecadien-1-ols with their acetate counterparts, revealing differences in the specificity of the insect's response.

Furthermore, the biological activity of aliphatic sulfates has been investigated, primarily in marine invertebrates where they can act as kairomones, inducing morphological changes in other species. While direct comparative studies of aliphatic sulfates with 3Z,6Z-dodecadien-1-ol in termites are lacking, the known semiochemical activity of these sulfated compounds in other biological systems suggests that the replacement of the alcohol group with a sulfate (B86663) moiety would drastically alter the polarity and binding properties of the molecule, likely leading to a loss of its specific pheromonal function in termites. However, such derivatives could potentially be explored for other biological activities or as research tools to study pheromone receptor binding.

Compound ClassOrganismRole
Dodecadien-1-ol AcetatesTortricid MothsPheromone component, discriminated with high precision
Aliphatic AldehydesTermitesComponent of sex-pairing pheromones
Aliphatic SulfatesMarine InvertebratesKairomone, induces morphological defense

Theoretical Approaches to Structure-Activity Predictions

Theoretical predictions of the biological activity of 3Z,6Z-dodecadien-1-ol and its designed analogues primarily rely on computational chemistry techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. These methods aim to correlate the chemical structure and properties of molecules with their biological effects.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For pheromones like 3Z,6Z-dodecadien-1-ol, a 2D-QSAR study would involve calculating various molecular descriptors for a set of analogues and then using statistical methods to find a correlation between these descriptors and the observed biological response (e.g., electroantennogram response, behavioral attraction).

While specific 2D-QSAR studies focused solely on 3Z,6Z-dodecadien-1-ol are not extensively documented in publicly available literature, the principles can be illustrated with data from related pheromone classes. For instance, a hypothetical QSAR study on a series of dodecadien-1-ol analogues might reveal the following relationships:

Descriptor CategoryExample DescriptorCorrelation with ActivityImplication for 3Z,6Z-Dodecadien-1-ol Analogues
Electronic Dipole MomentPositiveModifications that increase the molecule's overall polarity may enhance activity.
Steric Molecular VolumeNegativeIncreasing the bulk of the molecule beyond a certain threshold is likely to decrease activity.
Topological Wiener IndexPositiveA more branched carbon skeleton, up to a point, might be beneficial for activity.

3D-QSAR: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of molecular properties. These methods generate contour maps that highlight regions around the aligned molecules where specific properties are predicted to either increase or decrease biological activity.

For 3Z,6Z-dodecadien-1-ol and its analogues, a 3D-QSAR study would involve:

Conformational Analysis: Determining the low-energy 3D structures of the molecules.

Molecular Alignment: Superimposing the molecules based on a common structural feature.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic interaction energies with a probe atom at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) to correlate the field values with biological activity.

The resulting contour maps could indicate, for example, that bulky substituents are disfavored near the hydroxyl group, while electronegative groups are favored near the double bonds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3Z,6Z-dodecadien-1-ol, this involves docking the pheromone and its analogues into the binding pocket of a relevant protein, typically an Odorant Binding Protein (OBP) or a specific olfactory receptor.

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
3Z,6Z-Dodecadien-1-ol-7.5PHE12, TRP37, LEU58
3E,6Z-Dodecadien-1-ol-6.8PHE12, LEU58
3Z,6E-Dodecadien-1-ol-6.5TRP37, LEU58
3E,6E-Dodecadien-1-ol-5.9LEU58

These hypothetical results would suggest that the cis configuration of both double bonds is crucial for optimal interaction with the binding pocket, likely due to specific hydrophobic interactions with key amino acid residues.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its receptor over time. An MD simulation of the 3Z,6Z-dodecadien-1-ol-OBP complex could reveal:

The stability of the predicted binding pose from molecular docking.

The flexibility of both the ligand and the protein's binding site.

The specific hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation.

The conformational changes in the OBP upon ligand binding, which can be crucial for subsequent interaction with the olfactory receptor.

These simulations can help to refine the understanding gained from static docking models and provide a more realistic picture of the molecular recognition process.

Conclusion and Future Research Directions

Summary of Key Academic Contributions on 3Z,6Z-Dodecadien-1-ol

The scientific literature has firmly established (3Z,6Z)-Dodecadien-1-ol as a significant semiochemical, primarily within the study of insect chemical communication. A substantial body of research has identified this compound as a key component of the trail-following pheromone in certain species of termites. Academic contributions have demonstrated that it rarely acts in isolation; instead, its activity is often part of a more complex pheromonal blend.

Key findings indicate that in some termite species, such as Odontotermes formosanus, the trail pheromone consists of two interconvertible components: (3Z)-Dodec-3-en-1-ol and (3Z,6Z)-dodeca-3,6-dien-1-ol. Research has revealed a sophisticated regulatory mechanism where the ratio of these two compounds on the sternal gland of foraging workers changes according to the specific behavior being performed. researchgate.net For instance, (3Z)-Dodec-3-en-1-ol is associated with orientation behavior during exploration, while (3Z,6Z)-dodeca-3,6-dien-1-ol imparts both orientation and recruitment effects, particularly upon the discovery of a food source. researchgate.net This qualitative and quantitative regulation of pheromone components represents a significant finding in the understanding of insect communication complexity. researchgate.net

Furthermore, studies have elucidated the behavioral responses elicited by this compound. In bioassays, the active thresholds for (3Z,6Z)-dodeca-3,6-dien-1-ol have been shown to range from 1 fg/cm to 10 pg/cm, depending on the behavioral context and the prior pheromonal exposure of the worker termites. researchgate.net This highlights the high sensitivity of termite olfactory systems to this specific molecule. While it is a critical trail pheromone in some species, in others, the structurally related compound (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is the primary trail pheromone, indicating chemical divergence in signaling across different termite lineages. researchgate.netscielo.sa.crresearchgate.net

Key Research FindingTermite Species StudiedSignificance
Component of a two-part trail pheromoneOdontotermes formosanusDemonstrates qualitative and quantitative regulation of pheromone signals based on behavioral context (exploration vs. recruitment). researchgate.net
Elicits orientation and recruitment behaviorOdontotermes formosanusConfirms its role in guiding workers to food sources. researchgate.net
High biological activity at low concentrationsGeneral (in relevant species)Active thresholds as low as 1 fg/cm indicate a highly sensitive chemosensory system. researchgate.net

Unexplored Areas and Emerging Research Questions

Despite the progress made, several aspects of the biology and chemistry of 3Z,6Z-Dodecadien-1-ol remain to be explored. These knowledge gaps present exciting avenues for future research.

Biosynthesis and Regulation: The precise biosynthetic pathways leading to the production of 3Z,6Z-Dodecadien-1-ol in termites are not fully elucidated. Understanding the enzymatic processes involved in its formation and the genetic and environmental factors that regulate the dynamic ratio of pheromone components is a primary area for future investigation.

Emerging Question: What are the key enzymes (e.g., desaturases, reductases) involved in the biosynthesis of 3Z,6Z-Dodecadien-1-ol, and how is their expression regulated in response to social or environmental cues?

Neurobiology of Perception: While the behavioral outputs are well-documented, the specific olfactory receptors (ORs) and neural pathways responsible for the detection of 3Z,6Z-Dodecadien-1-ol in termite antennae are largely unknown. Identifying and characterizing these receptors would provide fundamental insights into the molecular basis of chemoreception.

Emerging Question: Which specific olfactory receptors in termite antennae bind to 3Z,6Z-Dodecadien-1-ol, and how does the neural signal processing differentiate it from structurally similar compounds or different concentrations?

Ecological Significance and Specificity: The full taxonomic distribution of the use of 3Z,6Z-Dodecadien-1-ol as a pheromone is not comprehensively mapped. Its role may extend beyond trail-following, and its interaction with other environmental chemical cues is poorly understood.

Emerging Question: How widespread is the use of 3Z,6Z-Dodecadien-1-ol across different termite families and other social insects? How do abiotic factors like soil type and temperature affect the stability and efficacy of trails marked with this compound?

Potential for Translational Research in Ecological and Chemical Biology Disciplines

The detailed understanding of 3Z,6Z-Dodecadien-1-ol's role in termite behavior offers significant potential for practical, translational applications, particularly in the development of novel pest management strategies.

Pest Management: As a potent attractant and trail-following signal for economically significant pest termites, this compound is an ideal candidate for use in integrated pest management (IPM) programs.

Baiting and Monitoring: Synthetic 3Z,6Z-Dodecadien-1-ol can be incorporated into monitoring stations and bait systems. Its high attractancy at minute concentrations could be used to lure termites to specific locations where a slow-acting insecticide or a biological control agent is placed, facilitating the elimination of the entire colony. This offers a targeted and more environmentally benign alternative to broad-spectrum pesticide application. scielo.sa.cr

Mating Disruption and Trail Disruption: In theory, the widespread application of synthetic pheromones could be used to disrupt natural foraging trails, leading workers to become disoriented and unable to efficiently locate food sources, thereby weakening the colony. This strategy, known as trail disruption, could prevent termites from discovering and infesting wooden structures.

Chemical Biology Tools: Beyond pest control, 3Z,6Z-Dodecadien-1-ol can serve as a valuable molecular tool in chemical biology to probe the evolution and mechanisms of insect olfaction and social communication. By synthesizing labeled analogs of the molecule, researchers can track its uptake, degradation, and interaction with receptors in real-time, providing a deeper understanding of the fundamental biology of chemosensation.

Q & A

Q. What are the recommended safety protocols for handling 3Z,6Z-Dodecadien-1-ol in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct experiments in fume hoods to avoid inhalation risks. Waste disposal should follow institutional guidelines for organic solvents, with hazardous waste segregated and labeled for professional disposal . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent environmental contamination .

Q. How can researchers determine the purity and structural confirmation of 3Z,6Z-Dodecadien-1-ol?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for purity analysis, calibrated against a certified reference standard. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify double-bond geometry (3Z,6Z) and hydroxyl group positioning. High-resolution mass spectrometry (HRMS) can validate molecular formula (C₁₂H₂₂O) and isotopic patterns .

Q. What are the key physicochemical properties of 3Z,6Z-Dodecadien-1-ol critical for experimental design?

  • Methodological Answer : Key properties include:
  • Boiling Point : Estimated via computational tools (e.g., EPI Suite) or experimental determination using micro-boiling point apparatus.
  • Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) to optimize reaction conditions.
  • LogP : Calculate using HPLC retention time or software (e.g., ChemAxon) to predict partitioning behavior .

Advanced Research Questions

Q. How should researchers design experiments to optimize the synthesis yield of 3Z,6Z-Dodecadien-1-ol while minimizing isomerization?

  • Methodological Answer : Use palladium-catalyzed cross-coupling or stereoselective reduction of alkynes to preserve Z-configuration. Monitor reaction temperature (maintain ≤40°C) and employ argon atmospheres to prevent oxidation. Analyze intermediates via thin-layer chromatography (TLC) with iodine staining for real-time isomer detection. Optimize catalyst loading (e.g., 5 mol% Pd/C) and solvent polarity (e.g., THF) to enhance yield .

Q. What strategies can resolve contradictions in reported ecotoxicological data for 3Z,6Z-Dodecadien-1-ol across different studies?

  • Methodological Answer : Conduct standardized OECD 201/202 assays for aquatic toxicity (algae/daphnia) under controlled pH and temperature. Cross-validate results using multiple models (e.g., ECOSAR vs. TEST software) to address variability. Review study parameters (e.g., exposure duration, test organism life stages) to identify confounding factors. Publish raw datasets in open repositories for meta-analysis .

Q. What advanced spectroscopic techniques are recommended for analyzing stereochemical stability under varying storage conditions?

  • Methodological Answer : Use chiral stationary-phase HPLC to monitor enantiomeric purity over time. Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS. Circular dichroism (CD) spectroscopy can detect conformational changes in the diene system. Store samples in amber vials under nitrogen at -20°C to mitigate light/oxygen-induced isomerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.